3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15597740
InChI: InChI=1S/C18H20N4O3S2/c1-3-21-17(24)13(27-18(21)26)11-12-15(19-8-6-10-25-2)20-14-7-4-5-9-22(14)16(12)23/h4-5,7,9,11,19H,3,6,8,10H2,1-2H3/b13-11-
SMILES:
Molecular Formula: C18H20N4O3S2
Molecular Weight: 404.5 g/mol

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC15597740

Molecular Formula: C18H20N4O3S2

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C18H20N4O3S2
Molecular Weight 404.5 g/mol
IUPAC Name (5Z)-3-ethyl-5-[[2-(3-methoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C18H20N4O3S2/c1-3-21-17(24)13(27-18(21)26)11-12-15(19-8-6-10-25-2)20-14-7-4-5-9-22(14)16(12)23/h4-5,7,9,11,19H,3,6,8,10H2,1-2H3/b13-11-
Standard InChI Key SAEJBHQIVXRJMC-QBFSEMIESA-N
Isomeric SMILES CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCOC)/SC1=S
Canonical SMILES CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCOC)SC1=S

Introduction

The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic organic molecule that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This specific compound is characterized by its unique thiazolidinone and pyridopyrimidinone moieties, which are often associated with bioactivity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the thiazolidinone ring through cyclization reactions involving thiourea derivatives.

  • Construction of the pyrido[1,2-a]pyrimidine core via condensation reactions.

  • Functionalization to introduce the methoxypropylamino group.

These steps require controlled conditions such as specific temperatures and catalysts to ensure regioselectivity and yield optimization.

Biological Activity

Although specific biological evaluations for this compound were not detailed in the search results, related pyrido[1,2-a]pyrimidines have demonstrated:

  • Antimicrobial activity: Effective against bacterial and fungal pathogens by disrupting cell wall synthesis or DNA replication.

  • Anti-inflammatory effects: Potential inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Antitumor properties: Likely interaction with DNA or inhibition of key enzymes in cancer cell proliferation.

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR for proton environment analysis.

    • 13C^{13}C-NMR for carbon backbone confirmation.

  • Mass Spectrometry (MS):

    • High-resolution MS to determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identification of functional groups like C=OC=O, C=SC=S, and amines.

  • X-Ray Crystallography:

    • Used for single-crystal analysis to confirm stereochemistry and molecular conformation.

Potential Applications

Based on structural features and analog studies:

  • Pharmaceutical Development:

    • Targeting diseases such as tuberculosis or cancer due to its unique heterocyclic framework.

    • Potential as an enzyme inhibitor (e.g., LOX or COX).

  • Drug Design:

    • A scaffold for further chemical modifications aimed at enhancing activity or reducing toxicity.

  • Material Science:

    • Possible use in designing semiconductors or sensors due to its conjugated system.

Limitations and Future Research

While promising, challenges remain:

  • Limited experimental data on its pharmacokinetics and toxicity profiles.

  • Need for comprehensive biological assays to validate its therapeutic potential.

  • Exploration of derivatives to improve solubility, stability, and efficacy.

Table 2: Research Priorities

AreaObjective
Pharmacological StudiesEvaluate binding affinity to target enzymes/receptors
ToxicologyDetermine safety margins in vitro and in vivo
Derivative SynthesisCreate analogs with improved pharmacological profiles

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